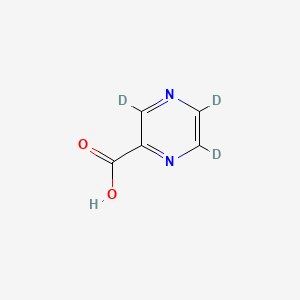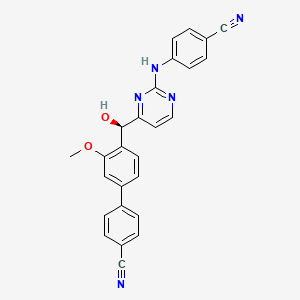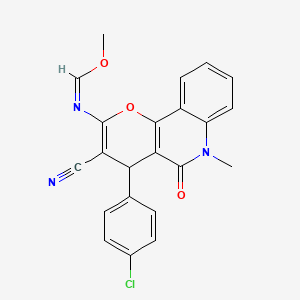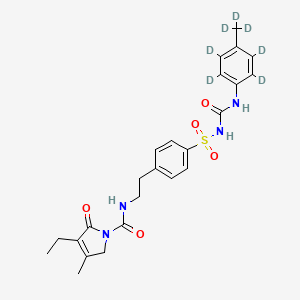
Des(4-methylcyclohexyl) N-4-Methylphenyl-d7 Glimepiride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 is a deuterated derivative of Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride Deuterium is a stable isotope of hydrogen, and its incorporation into the compound can enhance its stability and alter its pharmacokinetic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 involves multiple steps, including the introduction of deuterium atoms. The general synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexanone and 4-methylphenylamine.
Deuteration: Deuterium is introduced through specific reactions, often involving deuterated reagents or solvents.
Coupling Reactions: The key step involves coupling the deuterated intermediates to form the final compound.
Industrial Production Methods
Industrial production of Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactions: Large-scale batch reactions are conducted in reactors with precise control over temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 has various scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Investigated for its potential effects on cellular processes and metabolic pathways.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact molecular targets and pathways depend on the specific application and context of the research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride: The non-deuterated version of the compound.
Glimepiride: A widely used antidiabetic drug.
Deuterated Glimepiride: Other deuterated derivatives of glimepiride.
Uniqueness
Des(4-methylcyclohexyl) N-4-methylphenyl glimepiride-d7 is unique due to the incorporation of deuterium, which can enhance its stability and alter its pharmacokinetic properties. This makes it a valuable tool in scientific research for studying the effects of deuteration on chemical and biological processes.
Eigenschaften
Molekularformel |
C24H28N4O5S |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
4-ethyl-3-methyl-5-oxo-N-[2-[4-[[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]carbamoylsulfamoyl]phenyl]ethyl]-2H-pyrrole-1-carboxamide |
InChI |
InChI=1S/C24H28N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h5-12H,4,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i2D3,5D,6D,9D,10D |
InChI-Schlüssel |
POJYZMCMPXJZCP-UXHBKUATSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)N3CC(=C(C3=O)CC)C)[2H] |
Kanonische SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


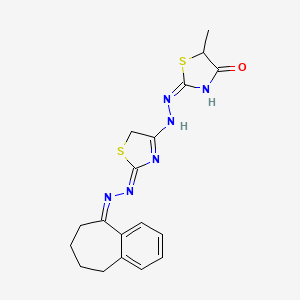
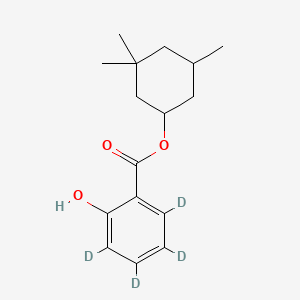

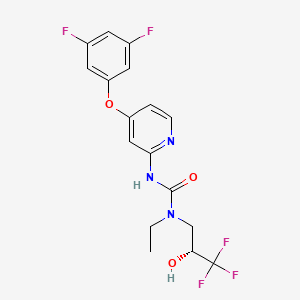

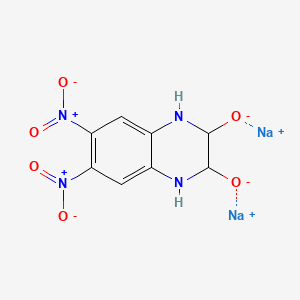


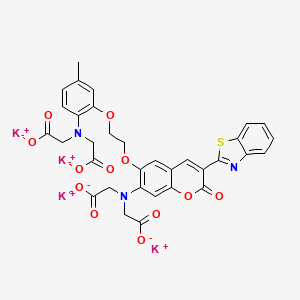
![5-(4-Chlorocyclohexa-2,4-dien-1-yl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12415740.png)
